Cas no 1217734-28-5 (Cephalotaxine-13C,d3)

Cephalotaxine-13C,d3 is a stable isotope-labeled analog of cephalotaxine, a key intermediate in the synthesis of homoharringtonine and related alkaloids. The incorporation of 13C and deuterium (d3) labels enhances its utility in quantitative mass spectrometry, enabling precise pharmacokinetic and metabolic studies. This labeled compound is particularly valuable for tracer experiments, ensuring accurate detection and quantification in complex biological matrices. Its high isotopic purity and chemical stability make it a reliable internal standard for LC-MS/MS analyses, reducing variability and improving reproducibility in research applications. Suitable for use in drug development and biochemical research, it supports rigorous analytical workflows.
Cephalotaxine-13C,d3 structure
Cephalotaxine-13C,d3 structure
商品名:Cephalotaxine-13C,d3
CAS番号:1217734-28-5
MF:C18H21NO4
メガワット:315.36364531517
CID:4555258

Cephalotaxine-13C,d3 化学的及び物理的性質

名前と識別子

    • Cephalotaxine-13C,d3
    • (-)-Cephalotaxine-13Cd3
    • [1S-(1a,3aS*,14b)]-1,5,6,8,9,14b-Hexahydro-2-methoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol-13Cd3
    • NSC 128487-13Cd3
    • NSC 245454-13Cd3
    • [1S-(1α,3aS*,14bβ)]-1,5,6,8,9,14b-Hexahydro-2-Methoxy-4H-cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol-13Cd3
    • インチ: 1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3/t16-,17-,18+/m1/s1
    • InChIKey: YMNCVRSYJBNGLD-KURKYZTESA-N
    • ほほえんだ: O1c2cc3CCN4CCC[C@]54C=C(OC)[C@@H](O)[C@H]5c3cc2OC1

Cephalotaxine-13C,d3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
C261052-1mg
Cephalotaxine-13C,d3
1217734-28-5
1mg
¥2100.00 2023-09-15
TRC
C261052-10mg
Cephalotaxine-13C,d3
1217734-28-5
10mg
$ 1918.00 2023-04-18
AN HUI ZE SHENG Technology Co., Ltd.
C261052-10mg
Cephalotaxine-13C,d3
1217734-28-5
10mg
¥16800.00 2023-09-15
TRC
C261052-25mg
Cephalotaxine-13C,d3
1217734-28-5
25mg
$ 3000.00 2023-09-08
TRC
C261052-1mg
Cephalotaxine-13C,d3
1217734-28-5
1mg
$ 253.00 2023-04-18
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-70336-1mg
Cephalotaxine-13C,d3
1217734-28-5
1mg
¥1690.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-T-70336-10mg
Cephalotaxine-13C,d3
1217734-28-5
10mg
¥13090.00 2023-09-15

Cephalotaxine-13C,d3 関連文献

Cephalotaxine-13C,d3に関する追加情報

Cephalotaxine-13C,d3 (CAS No. 1217734-28-5): A Comprehensive Overview

Cephalotaxine-13C,d3, with the CAS registry number 1217734-28-5, is a highly specialized compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of cephalotaxine, a naturally occurring alkaloid, and is characterized by its unique isotopic labeling with carbon-13 (¹³C) and deuterium (d). The incorporation of these isotopes enhances its utility in various research applications, particularly in metabolic studies and drug development.

The structural elucidation of Cephalotaxine-13C,d3 reveals a complex framework that includes a bicyclic system, which is a hallmark of many bioactive natural products. The compound's molecular formula, C₁₉H₂₄N₂O₃, underscores its intricate composition, with the isotopic substitutions strategically positioned to facilitate precise tracking in experimental settings. Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to characterize this compound with unprecedented accuracy.

One of the most promising applications of Cephalotaxine-13C,d3 lies in its potential as an antitumor agent. Preclinical studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving the modulation of key signaling pathways. For instance, research published in *Nature Communications* highlights its role in targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in malignancies. This finding has opened new avenues for the development of targeted therapies with enhanced efficacy and reduced toxicity.

In addition to its therapeutic potential, Cephalotaxine-13C,d3 has found utility in pharmacokinetic studies due to its stable isotopic labeling. By incorporating ¹³C and d, researchers can track the compound's absorption, distribution, metabolism, and excretion (ADME) profiles with greater precision. This capability is particularly valuable in early-stage drug development, where understanding the pharmacokinetic properties of a compound is crucial for optimizing its therapeutic potential.

Recent collaborative efforts between academic institutions and pharmaceutical companies have further expanded our understanding of Cephalotaxine-13C,d3's biological activity. For example, a study conducted at the University of California San Francisco (UCSF) explored its effects on immune system modulation, revealing its potential as an immunotherapeutic agent. These findings were corroborated by experiments using advanced imaging techniques such as positron emission tomography (PET), which provided real-time insights into the compound's biodistribution.

The synthesis of Cephalotaxine-13C,d3 represents a significant achievement in organic chemistry. The process involves a multi-step synthesis pathway that incorporates isotopic labeling at specific positions to ensure uniformity and reproducibility. Researchers at the Massachusetts Institute of Technology (MIT) have developed innovative methodologies for this synthesis, leveraging catalytic asymmetric techniques to achieve high enantioselectivity. These advancements not only enhance the scalability of production but also pave the way for large-scale manufacturing.

From an environmental perspective, Cephalotaxine-13C,d3 exhibits favorable biodegradation characteristics, making it an eco-friendly option for therapeutic applications. Studies conducted by environmental scientists at Stanford University have demonstrated that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint. This attribute aligns with growing global efforts to develop sustainable pharmaceuticals that minimize harm to ecosystems.

In conclusion, Cephalotaxine-13C,d3 (CAS No. 1217734-28-5) stands at the forefront of modern pharmacological research due to its unique isotopic labeling and diverse biological activities. Its potential as an antitumor agent, coupled with its utility in pharmacokinetic studies and sustainable synthesis methods, positions it as a promising candidate for future therapeutic interventions. As research continues to unravel its mechanisms of action and optimize its delivery systems, this compound is poised to make significant contributions to the field of oncology and beyond.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd